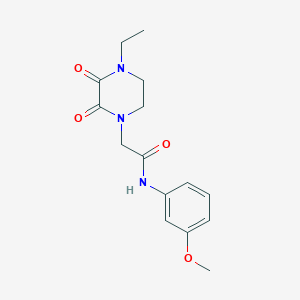

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide

説明

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS: 868680-50-6) is a piperazine-derived compound featuring a 2,3-dioxopiperazine core substituted with an ethyl group at the 4-position. The acetamide moiety is linked to a 3-methoxyphenyl group, contributing to its structural uniqueness. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol .

特性

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-3-17-7-8-18(15(21)14(17)20)10-13(19)16-11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSMSNIRNIPOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Piperazine Substituents

- 2-[4-[(4-Chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl]-N-(3-methoxyphenyl)acetamide

- Key Differences : Replaces the ethyl group with a 4-chlorophenylmethyl substituent on the piperazine ring.

- Physicochemical Properties :

- XlogP : 2.4 (indicating higher lipophilicity than the ethyl-substituted compound, which may influence membrane permeability).

- Hydrogen Bond Donors/Acceptors: 1/4 (similar to the target compound).

- Topological Polar Surface Area (TPSA): 79 Ų, suggesting moderate solubility .

Analogs with Heterocyclic Core Variations

- (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) Key Differences: Features a thiazolidinone core instead of dioxopiperazine. Implications: The thiazolidinone ring’s sulfur atom and conjugated system may enhance interactions with enzymes like kinases, contrasting with the dioxopiperazine’s oxygen-rich, rigid structure .

- 2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide Key Differences: Triazole ring replaces the dioxopiperazine. Activity: Exhibits acetylcholinesterase (AChE) inhibition, with OCH₃ and Cl substituents showing superior activity to NO₂ .

Analogs with Varied Aromatic Substituents

N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(4-Methoxyphenyl)acetamide Derivatives Key Differences: Substituents at the 4-position instead of 3-methoxy (e.g., 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide). Activity: Explored as antimicrobial agents, highlighting the importance of methoxy positioning for target specificity .

Physicochemical and Pharmacokinetic Comparisons

- Solubility : The 3-methoxyphenyl group’s electron-donating effects may enhance aqueous solubility in polar solvents, a trait shared with other OCH₃-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。